2-Methylphenethylmagnesium bromide
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Overview
Description
2-Methylphenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C9H11BrMg, and it is typically used in solution form, often in tetrahydrofuran (THF) as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylphenethylmagnesium bromide is synthesized through the reaction of 2-Methylphenethyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C9H11Br+Mg→C9H11MgBr
The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to maintain the desired temperature and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenethylmagnesium bromide, like other Grignard reagents, is highly reactive and participates in various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can undergo substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols.
Esters and Acid Halides: Reacts with esters and acid halides to form tertiary alcohols after two additions.
Epoxides: Adds to epoxides to form alcohols, typically at the less substituted end.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.
Carboxylic Acids: When reacted with carbon dioxide.
Scientific Research Applications
2-Methylphenethylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Biomedical Research: Utilized in the synthesis of biologically active compounds for drug discovery.
Mechanism of Action
The mechanism of action of 2-Methylphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a phenethyl group.
Uniqueness
2-Methylphenethylmagnesium bromide is unique due to the presence of the methyl group on the phenethyl moiety, which can influence the reactivity and selectivity of the compound in certain reactions. This makes it a valuable reagent in specific synthetic applications where steric and electronic effects are crucial .
Properties
IUPAC Name |
magnesium;1-ethyl-2-methylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXWVXFPJINMV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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